2-Imidazolidinethione, 1,3-dibutyl-
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Overview
Description
2-Imidazolidinethione, 1,3-dibutyl- is an organosulfur compound with the chemical formula C11H22N2S. It is a derivative of imidazolidinethione, characterized by the presence of two butyl groups attached to the nitrogen atoms of the imidazolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinethione, 1,3-dibutyl- typically involves the reaction of imidazolidine-2-thione with butyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atoms of the imidazolidine ring attack the butyl halides, resulting in the formation of the dibutyl derivative .
Industrial Production Methods
Industrial production of 2-Imidazolidinethione, 1,3-dibutyl- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Imidazolidinethione, 1,3-dibutyl- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding imidazolidine derivative.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or aryl halides are used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolidine derivatives.
Substitution: Various alkyl or aryl substituted imidazolidinethione derivatives.
Scientific Research Applications
2-Imidazolidinethione, 1,3-dibutyl- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Imidazolidinethione, 1,3-dibutyl- involves its interaction with molecular targets through its sulfur and nitrogen atoms. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, potentially affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Imidazolidinethione: The parent compound without butyl groups.
1,3-Dibutylthiourea: Similar structure but with a thiourea backbone.
2-Mercaptoimidazole: A tautomeric form of imidazolidinethione
Uniqueness
2-Imidazolidinethione, 1,3-dibutyl- is unique due to the presence of butyl groups, which enhance its lipophilicity and potentially its biological activity. The butyl groups also influence the compound’s reactivity and stability, making it distinct from its analogs .
Properties
CAS No. |
30826-83-6 |
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Molecular Formula |
C11H22N2S |
Molecular Weight |
214.37 g/mol |
IUPAC Name |
1,3-dibutylimidazolidine-2-thione |
InChI |
InChI=1S/C11H22N2S/c1-3-5-7-12-9-10-13(11(12)14)8-6-4-2/h3-10H2,1-2H3 |
InChI Key |
GEDLJMYPQDMOSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCN(C1=S)CCCC |
Origin of Product |
United States |
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